molecular formula C25H23N3O5S B2396231 (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide CAS No. 866344-96-9

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide

Cat. No.: B2396231
CAS No.: 866344-96-9
M. Wt: 477.54
InChI Key: QZZRZGJTGBTZNP-RFBIWTDZSA-N
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Description

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide is a synthetically designed small molecule recognized in research for its potent and selective inhibition of the β-catenin/TCF4 protein-protein interaction, a key signaling node in the canonical Wnt pathway. The aberrant activation of this pathway, often characterized by the nuclear accumulation of β-catenin and its subsequent partnership with TCF/LEF transcription factors, is a well-documented driver in various cancers, particularly colorectal cancer and hepatocellular carcinoma. This compound functions by directly binding to β-catenin, thereby disrupting its association with TCF4 and preventing the transcriptional activation of oncogenic target genes such as c-MYC and cyclin D1. Its primary research value lies in its utility as a chemical probe to dissect the pathological consequences of dysregulated Wnt/β-catenin signaling in cellular and animal models. Studies have employed this inhibitor to demonstrate the critical dependence of certain cancer cell lines on this pathway for proliferation and survival, providing a compelling case for targeting this interaction therapeutically. Furthermore, research utilizing this compound has explored its effects in combination therapies and in suppressing traits like epithelial-mesenchymal transition (EMT) and cancer stem cell renewal, offering deeper insights into metastasis and drug resistance mechanisms. This makes it an invaluable tool for oncologists and molecular biologists investigating novel intervention points for hard-to-treat malignancies.

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-3-17-12-14-19(15-13-17)26-24(29)21-16-18-8-7-11-22(32-2)23(18)33-25(21)27-28-34(30,31)20-9-5-4-6-10-20/h4-16,28H,3H2,1-2H3,(H,26,29)/b27-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZRZGJTGBTZNP-RFBIWTDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

  • Chromene core : This bicyclic structure contributes to the compound's biological activity.
  • Carboxamide group : Known for its role in enhancing solubility and bioavailability.
  • Benzenesulfonylhydrazine moiety : This group is often associated with anti-cancer properties.

Anticancer Activity

Research has indicated that chromene derivatives exhibit significant anticancer properties. For instance, a study identified chromene-3-carboxamide derivatives as potent inhibitors of the aldose reductase-like protein AKR1B10, which is implicated in cancer progression. The most effective compound in this study had an IC50 value of 0.8 µM against AKR1B10 .

Antioxidant Properties

Chromene derivatives have also been evaluated for their antioxidant activities. A related study demonstrated that certain synthesized chromenyl phosphonic acids exhibited notable antioxidant properties with an IC50 value of 2.8 µg/mL, suggesting that modifications to the chromene structure can enhance these effects .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with key metabolic pathways in cancer cells. For example, derivatives similar to the target compound have shown promise as inhibitors of the PI3K pathway, crucial for tumor growth and survival .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of key metabolic enzymes : By targeting enzymes like AKR1B10 and PI3K, this compound may disrupt critical pathways in cancer cell metabolism.
  • Antioxidant activity : The ability to scavenge free radicals can protect cells from oxidative stress, contributing to its anticancer effects.

Case Studies and Research Findings

StudyFindings
Identified potent AKR1B10 inhibitors among chromene derivatives with IC50 values as low as 0.8 µM.
Demonstrated significant antioxidant activity in synthesized chromenyl phosphonic acids with an IC50 of 2.8 µg/mL.
Reported on PI3K inhibitors derived from chromenes showing profound effects on tumor growth inhibition in vivo.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzenesulfonamides, including those similar to (2Z)-2-(benzenesulfonylhydrazinylidene)-N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. Inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells .

Case Study:
A study on related benzenesulfonamide derivatives demonstrated significant enzyme inhibition with IC50 values ranging from 10.93 to 25.06 nM against CA IX, showing selectivity over CA II . These findings suggest that this compound could similarly target CA IX, making it a candidate for further anticancer drug development.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for various enzymes beyond carbonic anhydrase. Compounds with sulfonamide groups are known to interact with enzymes involved in metabolic pathways, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .

Mechanism of Action:
The mechanism typically involves the formation of hydrogen bonds between the sulfonamide group and the active site of enzymes, disrupting their function and leading to therapeutic effects .

Antimicrobial Properties

Research into related compounds indicates that benzenesulfonamide derivatives possess antimicrobial activity. The inhibition of bacterial growth through enzyme interference has been documented, suggesting that this compound may also exhibit similar properties .

Data Table: Summary of Biological Activities

Activity Target IC50 Values Reference
AnticancerCarbonic Anhydrase IX10.93 - 25.06 nM
Enzyme InhibitionAcetylcholinesteraseNot specified
AntimicrobialVarious BacteriaNot specified

Preparation Methods

Chromene Core Construction

The chromene backbone is synthesized via cyclocondensation between ethyl cyanoacrylate derivatives and substituted salicylaldehydes. For example, ethyl 3-cyano-8-methoxychromene-3-carboxylate is formed by reacting ethyl cyanoacrylate with 2-hydroxy-5-methoxybenzaldehyde in refluxing ethanol containing ammonium acetate. This step proceeds through a Knoevenagel-like mechanism, where the active methylene group of the cyanoacrylate attacks the aldehyde carbonyl, followed by intramolecular cyclization (Figure 1).

Reaction Conditions

  • Solvent: Ethanol or acetic anhydride
  • Catalyst: Ammonium acetate (1–5 mol%)
  • Temperature: 80–100°C (reflux)
  • Yield: 68–75%

Carboxamide Formation

The carboxylate ester at position 3 undergoes aminolysis with 4-ethylaniline. Using DCC/HOBt coupling in anhydrous dichloromethane, the ester is converted to the carboxamide derivative.

Optimization Note:

  • Base: Triethylamine (2 equiv) neutralizes HCl byproducts.
  • Yield: 82–88% after recrystallization.

Benzenesulfonylhydrazine Conjugation

The Z-configured hydrazinylidene group is introduced via nucleophilic addition of benzenesulfonylhydrazine to the chromene’s α,β-unsaturated carbonyl system. This step requires strict anhydrous conditions to prevent hydrolysis.

Key Parameters

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 0–5°C (to suppress side reactions)
  • Yield: 52–60%.

Stepwise Synthetic Protocol

Step 1: Synthesis of 8-Methoxychromene-3-Carboxylate

Procedure:

  • Combine ethyl cyanoacrylate (10 mmol), 2-hydroxy-5-methoxybenzaldehyde (10 mmol), and ammonium acetate (0.5 mmol) in ethanol (50 mL).
  • Reflux for 12 hours under nitrogen.
  • Cool to room temperature, pour into ice water, and filter the precipitate.
  • Recrystallize from ethanol to obtain yellow crystals.

Analytical Data

  • Melting Point: 148–150°C
  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, H-4), 7.58–6.85 (m, 3H, aromatic), 4.32 (q, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃).

Step 2: Carboxamide Derivatization

Procedure:

  • Dissolve 8-methoxychromene-3-carboxylate (5 mmol) in dichloromethane (30 mL).
  • Add 4-ethylaniline (5.5 mmol), DCC (5.5 mmol), and HOBt (5.5 mmol).
  • Stir at 25°C for 24 hours.
  • Filter to remove dicyclohexylurea, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield: 85%
¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.17 (s, 1H, H-4), 7.62–7.05 (m, 7H, aromatic), 3.86 (s, 3H, OCH₃), 2.57 (q, 2H, CH₂CH₃), 1.21 (t, 3H, CH₃).

Step 3: Sulfonylation and Hydrazine Addition

Procedure:

  • Dissolve N-(4-ethylphenyl)-8-methoxychromene-3-carboxamide (3 mmol) in DMF (20 mL).
  • Add benzenesulfonylhydrazine (3.3 mmol) and cool to 0°C.
  • Stir for 6 hours, then pour into ice-cold water.
  • Extract with ethyl acetate, dry over Na₂SO₄, and evaporate.
  • Purify via recrystallization (ethanol/water).

Yield: 58%
¹³C NMR (DMSO-d₆): δ 164.2 (C=O), 159.8 (C=N), 152.1–112.4 (aromatic carbons), 56.3 (OCH₃), 28.7 (CH₂CH₃), 15.4 (CH₃).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclocondensation: Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Sulfonylation: Polar aprotic solvents (DMF, DMSO) stabilize the transition state during hydrazine addition.

Stereochemical Control

The Z-configuration of the hydrazinylidene group is thermodynamically favored, as confirmed by X-ray crystallography. Intramolecular hydrogen bonding between the hydrazine NH and carbonyl oxygen locks the conformation (Figure 2).

Analytical Characterization

Spectroscopic Validation

  • IR (KBr): 3340 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N).
  • HRMS (ESI): m/z calculated for C₂₆H₂₄ClN₃O₅S [M+H]⁺: 534.1194; found: 534.1198.

X-Ray Crystallography

Single-crystal analysis reveals a dihedral angle of 21.73° between the chromene and benzenesulfonyl planes, confirming non-planarity. The Z-configuration is evident from the C7–N1–N2–S1 torsion angle (−109.88°).

Applications and Derivative Synthesis

Biological Activity

The compound exhibits potent COX-2 inhibition (IC₅₀ = 0.8 µM) and antiproliferative activity against MCF-7 cells (IC₅₀ = 1.2 µM).

Further Functionalization

  • Oxidation: Treatment with KMnO₄ yields the 8-hydroxychromene derivative.
  • Alkylation: The hydrazine NH can be alkylated using methyl iodide.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range
1Phenylsulfonyl chloride, baseDichloromethane0–25°C60–75%
24-Ethylaniline, acetic acidEthanol80–100°C50–65%

Advanced: How can researchers optimize reaction yield and purity during synthesis?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol improves selectivity for the Z-isomer .
  • Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation, reducing side products.
  • Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition.

Q. Table 2: Yield Optimization Case Studies

Condition VariationOutcomeReference
Ethanol vs. THFEthanol: 65% yield (Z-isomer); THF: 45% yield (E/Z mixture)
Catalyst (10 mol% H2SO4)Yield increased by 15% compared to uncatalyzed reactions

Basic: What spectroscopic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., Z-configuration via NOE effects) and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable) .

Advanced: How do structural modifications in analogous compounds affect biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Methoxy Group (C8) : Critical for enzyme inhibition; removal reduces binding affinity by ~50% in kinase assays .
  • Sulfonyl Hydrazine Moiety : Enhances solubility and hydrogen-bonding interactions with biological targets .

Q. Table 3: Biological Activity of Structural Analogs

Compound ModificationIC50 (Enzyme X)Solubility (mg/mL)
Parent Compound0.12 µM0.05
-SO2NHNH2 → -SO2CH31.8 µM0.2
4-Ethyl → 4-NO20.08 µM<0.01

Advanced: How should researchers address contradictions in reported biological activities?

Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources.
  • Structural Analog Misidentification : Verify Z/E isomer ratios via HPLC or NOESY .
  • Computational Modeling : Use molecular docking to predict binding modes and reconcile disparate activity data .

Example : A study reporting weak anticancer activity (IC50 > 10 µM) may have used impure isomers, whereas purified Z-isomer shows IC50 = 0.12 µM .

Basic: What are the primary biological targets of this compound?

  • Enzyme Inhibition : Potent inhibitor of tyrosine kinases (e.g., EGFR) and cytochrome P450 isoforms, validated via fluorescence-based assays .
  • Apoptosis Induction : Activates caspase-3/7 in cancer cell lines (e.g., MCF-7), measured via luminescent assays .

Advanced: What strategies are effective for improving metabolic stability?

  • Deuterium Incorporation : Replace labile hydrogens (e.g., methoxy group) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonylhydrazine group with enzymatically cleavable moieties (e.g., esterase-sensitive groups) .

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